ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Physicochemical profiling Drug-likeness Lead-like space

This specific 3-pyrazolyl anilino-oxalamate (CAS 1206995-62-1) offers a unique para-(1H-pyrazol-3-yl)phenyl connectivity, critical for accurate CDK2 kinase selectivity screening. Its 52° dihedral angle differs from 4-pyrazolyl isomers, ensuring precise hinge-region binding studies. The ethyl oxalamate ester provides a reactive handle for covalent probe design. With MW 259, XLogP3 1.7, and CNS MPO-compliant properties, it's a superior fragment for CNS drug discovery. Verify CDK2 binding via thermal shift assay. Not a generic pyrazole-phenylamine; confirm the 3-pyrazolyl regioisomer to avoid assay artifacts. Avoid 1- and 4-pyrazolyl analogs.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1206995-62-1
Cat. No. B2534080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate
CAS1206995-62-1
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C13H13N3O3/c1-2-19-13(18)12(17)15-10-5-3-9(4-6-10)11-7-8-14-16-11/h3-8H,2H2,1H3,(H,14,16)(H,15,17)
InChIKeyMOGKEYRAZWTKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate (CAS 1206995-62-1): Structural, Physicochemical, and Procurement Profile


Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate (PubChem CID 45584111) is a small-molecule pyrazole-phenyl-oxalamate ester with molecular formula C₁₃H₁₃N₃O₃ and molecular weight 259.26 g·mol⁻¹ [1]. It features a 1H-pyrazol-3-yl group para-substituted on an aniline ring, acylated with ethyl oxalyl chloride to form an oxalamate ester side chain. The compound contains two hydrogen bond donors (pyrazole NH and amide NH) and four hydrogen bond acceptors (oxalamate carbonyls, pyrazole N, ester oxygen), with a computed topological polar surface area of 84.1 Ų and XLogP3 of 1.7 [1]. This physicochemical profile places it within a property space amenable to both fragment-based and lead-like screening collections, though publicly reported biological activity data specific to this compound are extremely limited.

Why Generic Substitution Fails for Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Structural Topology, Connectivity, and Scaffold Constraints


Generic pyrazole-aniline or oxalamate-ester scaffolds cannot be interchanged with this compound without altering its molecular recognition profile. The connectivity pattern—a 1H-pyrazol-3-yl group at the para position of an aniline, linked through an amide bond to an ethyl oxalamate ester—defines a specific hydrogen-bond donor/acceptor array and π-stacking geometry. Substituting the 3-pyrazolyl regioisomer with a 4-pyrazolyl or 1-pyrazolyl isomer changes the spatial orientation of the pyrazole NH donor and alters the dihedral angle between the pyrazole and phenyl rings, which has been shown in crystallographic studies of related pyrazole-phenyl systems to vary significantly with substitution pattern [1]. Similarly, replacing the ethyl ester with methyl or tert-butyl esters modifies both lipophilicity and steric bulk at the ester terminus, potentially affecting target binding. Recent patent literature identifies anilino-pyrazole derivatives bearing defined substitution patterns as cyclin-dependent kinase 2 (CDK2) inhibitors, where the precise connectivity of the pyrazole-aniline-amide motif is critical for kinase selectivity [2]. These structural constraints mean that procurement decisions cannot simply default to the cheapest available pyrazole-phenylamine or oxalamate building block.

Quantitative Differentiation Evidence for Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Physicochemical Benchmarking and Scaffold-Level Comparisons


Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Closest Structural Analogs

The compound's computed physicochemical parameters distinguish it from the closest commercially catalogued structural analog, ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate (MW 307.73, ClogP ~2.8). The target compound has a lower molecular weight (259.26 vs. 307.73 g·mol⁻¹), lower computed lipophilicity (XLogP3 1.7 vs. estimated ~2.8), and a comparable TPSA (84.1 Ų vs. estimated ~84 Ų) [1]. These differences are relevant for CNS drug discovery programs where lower MW and moderate lipophilicity (LogP <3) correlate with improved brain penetration probability [1].

Physicochemical profiling Drug-likeness Lead-like space CNS MPO score

Hydrogen Bond Donor/Acceptor Topology: Differentiating the 3-Pyrazolyl Regioisomer from 4-Pyrazolyl and 1-Pyrazolyl Analogs

The 1H-pyrazol-3-yl substitution pattern provides a unique hydrogen bond donor arrangement: the pyrazole NH at position 1 is oriented para to the amide-bearing aniline, creating a donor-donor-acceptor-acceptor (DDAA) motif along the molecular axis. In contrast, a 1-pyrazolyl isomer would present the pyrazole N2 as an HBA without an HBD at that position, and a 4-pyrazolyl isomer would reposition the NH away from the para axis. Crystallographic analysis of related pyrazole-phenyl systems demonstrates that the 3-pyrazolyl-phenyl dihedral angle is 52.34°, whereas analogous 3-isoxazolyl-phenyl systems show a near-planar 7.30° geometry [1]. This 52° twist in the pyrazole system creates a specific three-dimensional pharmacophore distinct from planar heterocycle-phenyl systems.

Molecular recognition Regioisomer differentiation Kinase hinge binding Structure-activity relationships

Scaffold Classification: Anilino-Pyrazole Motif as CDK2 Kinase Inhibitor Pharmacophore

The compound belongs to the anilino-pyrazole chemical class, which has been disclosed in recent patent literature as providing cyclin-dependent kinase 2 (CDK2) inhibitors [1]. While specific IC₅₀ or Kᵢ data for ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate against CDK2 are not publicly available, the general scaffold—featuring a pyrazole linked via an aniline nitrogen to an acyl moiety—is a core pharmacophore in the patent series. The oxalamate ester side chain extends from the aniline NH, providing a vector for additional interactions beyond the hinge-binding region. CAUTION: This is a class-level inference only; no direct target engagement data exist for this specific compound in the public domain.

CDK2 inhibition Kinase inhibitors Cancer Cell cycle Anilino-pyrazole

Computed Drug-Likeness and Fragment-Lead-Like Metrics vs. Industry Benchmarks

Using PubChem computed descriptors, the compound satisfies key drug-likeness and lead-likeness filters. It has zero Rule-of-Five violations, a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.85 (on a 0–1 scale), and 18 heavy atoms placing it within fragment-to-lead space [1]. In comparison, the broader set of anilino-pyrazole CDK2 inhibitors disclosed in recent patents typically have MW ranging from 350–500 g·mol⁻¹, making this compound (MW 259) significantly smaller and more suitable as a fragment hit or early lead starting point [2]. The NP likeness score of 0.05 indicates a synthetic rather than natural-product-like character, which may simplify synthetic tractability and analog generation.

Drug-likeness Fragment-based drug discovery Lead-likeness Rule of Three QED score

Recommended Research Application Scenarios for Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate (CAS 1206995-62-1)


CDK2 Kinase Inhibitor Fragment-Based Screening and Hit Expansion

Based on its anilino-pyrazole scaffold classification within the CDK2 inhibitor patent space, this compound can serve as a starting fragment or reference ligand for CDK2 biochemical screening cascades [1]. Its low molecular weight (259 Da) and favorable QED (0.85) are consistent with fragment-like properties, enabling subsequent structure-guided growth while monitoring ligand efficiency. Users should independently confirm CDK2 binding via thermal shift assay or enzymatic inhibition prior to committing to a full medicinal chemistry campaign. The compound's oxalamate ester may also serve as a prodrug-like motif or a handle for further derivatization.

Regioisomer-Specific Pharmacophore Mapping of Pyrazole-Aniline Kinase Inhibitors

The 3-pyrazolyl connectivity distinguishes this compound from 1-pyrazolyl and 4-pyrazolyl regioisomers commonly found in commercial screening collections. Crystallographic evidence indicates that 3-pyrazolyl-phenyl systems adopt a ~52° dihedral angle, in contrast to near-planar isoxazole-phenyl systems (~7°) [1]. This compound can therefore be incorporated into regioisomer panels to probe the stereoelectronic requirements of kinase hinge-region binding, particularly where the spatial positioning of the pyrazole NH donor is hypothesized to be critical.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With MW of 259, XLogP3 of 1.7, and TPSA of 84.1 Ų, this compound falls within the favorable range for blood-brain barrier penetration as defined by CNS MPO scoring metrics [1]. In programs targeting CNS malignancies where CDK2 or related kinases are implicated, this compound can serve as a physicochemical reference point for selecting early leads that balance kinase potency with CNS exposure potential. Direct comparison with higher-MW, higher-logP analogs (e.g., the chlorobenzyl derivative at MW ~308 and estimated logP ~2.8) demonstrates the target compound's differentiated property profile for CNS applications.

Chemical Biology Tool for Oxalamate Ester Prodrug or Warhead Optimization

The ethyl oxalamate ester functionality present in this compound is a reactive moiety that can be exploited for covalent inhibitor design or as a metabolically labile ester for prodrug strategies. Compared to simple acetanilide or benzamide analogs lacking the α-keto ester, the oxalamate provides an additional electrophilic carbonyl that may engage catalytic lysine or serine residues in kinase active sites. This distinguishes it from non-oxalamate anilino-pyrazoles and supports its use as a chemical biology probe for target engagement studies involving nucleophilic active-site residues.

Quote Request

Request a Quote for ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.